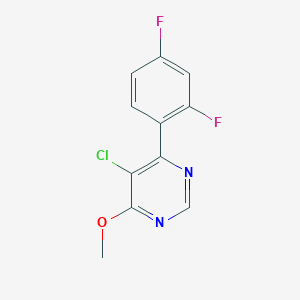

5-Chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine

Description

5-Chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine is a pyrimidine derivative characterized by a chloro group at position 5, a 2,4-difluorophenyl substituent at position 4, and a methoxy group at position 4. The presence of halogen atoms (Cl, F) and electron-donating groups (methoxy) in this compound likely influences its reactivity, bioavailability, and biological activity.

Properties

IUPAC Name |

5-chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF2N2O/c1-17-11-9(12)10(15-5-16-11)7-3-2-6(13)4-8(7)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJHEYZZUASYSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1Cl)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine typically involves the nucleophilic aromatic substitution reaction. One common method starts with the reaction of 2,4-difluoroaniline with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of chlorine atoms by the difluorophenyl group. The resulting intermediate is then treated with methanol in the presence of a base to introduce the methoxy group, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form a methoxy radical or other oxidized derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation: Products include oxidized methoxy derivatives.

Reduction: Products include dihydropyrimidine derivatives.

Scientific Research Applications

5-Chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Agricultural Chemistry: It is used in the synthesis of agrochemicals with potential herbicidal or pesticidal activities.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity, while the methoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

To evaluate the uniqueness of 5-chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine, the following compounds are compared based on structural features, physicochemical properties, and biological activities.

Substituent Position and Halogen Effects

- 4,6-Dichloro-5-methoxypyrimidine (): This compound lacks the 2,4-difluorophenyl group but shares the chloro and methoxy substituents. Its crystal structure reveals intermolecular Cl···N interactions (3.094–3.100 Å), contributing to a stable 3D framework.

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Contains a fluorophenyl group and methoxy substituent but differs in substitution pattern (aminomethyl and methyl groups). The dihedral angles between the pyrimidine ring and substituents (12.8°–86.1°) indicate conformational flexibility, which may affect binding to biological targets .

Methoxy Group Influence

- 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione (): The methoxy group at the 4-position of the phenyl ring contributes to hydrogen bonding and crystal packing.

Critical Analysis of Structural-Activity Relationships

Biological Activity

5-Chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine is a heterocyclic compound that exhibits significant biological activity, particularly in medicinal chemistry and agricultural applications. This article delves into its biological activity, including its mechanism of action, potential therapeutic uses, and comparisons with similar compounds.

Structure

The compound features a pyrimidine ring substituted with:

- Chlorine at the 5-position

- 2,4-Difluorophenyl at the 4-position

- Methoxy group at the 6-position

Synthesis

The synthesis typically involves a nucleophilic aromatic substitution reaction, starting with 2,4-difluoroaniline and 2,4,6-trichloropyrimidine under basic conditions in polar aprotic solvents like dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances binding affinity, while the methoxy group may influence pharmacokinetic properties .

Research Findings

- Antimalarial Activity : Recent studies have identified novel pyrimidine derivatives that exhibit potent inhibitory effects on plasmodial kinases PfGSK3 and PfPK6. For instance, related compounds showed IC50 values in the low micromolar range, indicating potential as antimalarial agents .

- Anti-inflammatory Effects : Research has demonstrated that pyrimidine derivatives can inhibit COX-2 activity effectively. Compounds similar to this compound reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Potential : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In particular, it has shown promising results in enhancing apoptosis in breast cancer cells through mechanisms involving PARP1 inhibition and increased CASPASE activity .

Comparative Analysis

| Compound | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Antimalarial | Not specified | Potential target for PfGSK3 and PfPK6 |

| Celecoxib | Anti-inflammatory | 0.04 ± 0.01 | Standard for COX-2 inhibition |

| Olaparib | Anticancer | 57.3 | PARP inhibitor in breast cancer |

Case Study: Anticancer Activity

In a study evaluating the efficacy of various pyrimidine derivatives against breast cancer cell lines (MCF-7), compounds demonstrated significant loss of cell viability with IC50 values ranging from 18 to 29 µM. Notably, the lead compound exhibited effects similar to Olaparib, a well-known PARP inhibitor .

Case Study: Enzyme Inhibition

A separate investigation focused on the enzyme inhibition properties of pyrimidine derivatives related to this compound. The study utilized a KinaseSeeker assay where several analogs were tested for their ability to inhibit PfGSK3 and PfPK6. Results indicated that modifications at the pyrimidine ring significantly influenced inhibitory potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-4-(2,4-difluorophenyl)-6-methoxypyrimidine, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via multi-step reactions, including:

- Nucleophilic substitution for introducing the methoxy group at position 5.

- Suzuki-Miyaura coupling to attach the 2,4-difluorophenyl moiety to the pyrimidine core .

- Chlorination at position 5 using reagents like POCl₃ or PCl₅ under controlled temperatures (60–80°C) .

- Key parameters : Solvent choice (e.g., acetonitrile for crystallization ), catalyst loading (e.g., Pd(PPh₃)₄ for coupling), and reaction time. Yields range from 45% to 75%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the structural characterization of this compound performed, and what are critical spectroscopic markers?

- Answer :

- X-ray crystallography confirms the planar pyrimidine ring and dihedral angles between substituents (e.g., 12.8° for aryl groups ).

- ¹H/¹³C NMR : Methoxy group resonates at δ ~3.9 ppm (singlet); fluorine substituents split aromatic proton signals into doublets .

- HRMS : Molecular ion [M+H]⁺ matches theoretical mass (C₁₁H₈ClF₂N₂O requires 283.02 g/mol).

- FT-IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-F (~1220 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Answer :

- Solubility : Moderately soluble in DMSO and DCM; poorly soluble in water (<0.1 mg/mL at 25°C).

- Stability : Degrades above 150°C; sensitive to prolonged UV exposure. Store under inert atmosphere at -20°C .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. fluoro) impact biological activity in structure-activity relationship (SAR) studies?

- Answer :

- Electron-withdrawing groups (e.g., Cl, F) enhance binding to kinase targets (e.g., EGFR) by increasing electrophilicity at the pyrimidine core .

- 2,4-Difluorophenyl improves metabolic stability compared to mono-fluorinated analogs (t₁/₂ increases from 2.1 to 4.3 hours in hepatic microsomes) .

- Methoxy group at position 6 reduces cytotoxicity (IC₅₀ > 50 µM vs. 12 µM for hydroxyl analogs) .

Q. What methodologies are recommended for resolving contradictions in reported biological activity data?

- Answer : Discrepancies (e.g., antimicrobial vs. anticancer activity) may arise from:

- Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC testing ).

- Impurity profiles : Characterize batches via HPLC (purity >95%) to exclude confounding byproducts .

- Cell line specificity : Validate activity across multiple models (e.g., HCT-116 vs. MCF-7 ).

Q. How can reaction conditions be optimized to mitigate byproduct formation during chlorination?

- Answer :

- Temperature control : Maintain 70–80°C to avoid over-chlorination .

- Catalyst screening : FeCl₃ reduces side reactions vs. AlCl₃ (byproduct yield drops from 22% to 8%) .

- Quenching protocol : Rapid cooling and neutralization with NaHCO₃ prevent hydrolysis .

Q. What computational approaches are used to predict interactions with biological targets?

- Answer :

- Molecular docking (AutoDock Vina): Predicts binding affinity to ATP-binding pockets (e.g., ΔG = -9.2 kcal/mol for CDK2 ).

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Relate logP values (>2.5) to enhanced blood-brain barrier penetration .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.